3-Hydroxyazetidine-Cyclohexanol-5-Aminothalidomide

Beschreibung

Eigenschaften

IUPAC Name |

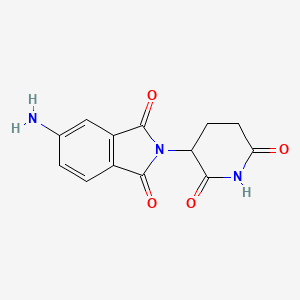

5-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4,14H2,(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICWMVJMJVXCLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431253 | |

| Record name | 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191732-76-0 | |

| Record name | 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Multi-Step Organic Synthesis Approach

The synthesis of 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves multi-step organic reactions starting from substituted isoindoline-1,3-dione precursors. A common synthetic pathway includes:

Step 1: Formation of Substituted Isoindoline-1,3-dione Intermediate

This step often involves the reaction of 2-substituted furans or related precursors under acidic conditions. For example, the reaction is performed in ethyl acetate solvent at 45–55 °C in the presence of trifluoroacetic acid (TFA) as a catalyst.Step 2: Conversion to Hydrazono Derivative

The intermediate is reacted with a mixture of acetic acid and imidazole in acetonitrile solvent at 75–85 °C to form a hydrazono-substituted isoindoline-1,3-dione derivative.Step 3: Reduction of Hydrazono Group to Aminomethyl Group

The hydrazono moiety (—CH= N—N(CH₃)₂) is reduced to a —CH₂NH₂ group by catalytic hydrogenation using 10% palladium on carbon (Pd/C) in the presence of methanesulfonic acid. This yields the mesylate salt of 4-aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.Step 4: Conversion to Hydrochloride Salt

The mesylate salt is treated with 12N hydrochloric acid to obtain the hydrochloride salt, enhancing stability and facilitating purification.Step 5: Optional Acylation

The amino group can be further acylated using cyclopropanecarbonyl chloride in the presence of diisopropylethylamine in acetonitrile at 0–20 °C to yield substituted derivatives.

This synthetic sequence is summarized in the following table:

| Step | Reaction Description | Solvent | Temperature (°C) | Catalysts/Reagents | Product Form |

|---|---|---|---|---|---|

| 1 | Formation of substituted isoindoline-1,3-dione | Ethyl acetate | 45–55 | Trifluoroacetic acid (TFA) | Intermediate |

| 2 | Hydrazono derivative formation | Acetonitrile | 75–85 | Acetic acid, imidazole | Hydrazono substituted compound |

| 3 | Reduction of hydrazono group | Methanesulfonic acid, Pd/C | Room temp (H₂ atmosphere) | 10% Pd/C, methanesulfonic acid | Aminomethyl mesylate salt |

| 4 | Salt conversion | Aqueous HCl (12N) | Room temp | Hydrochloric acid | Hydrochloride salt |

| 5 | Acylation (optional) | Acetonitrile | 0–20 | Cyclopropanecarbonyl chloride, DIPEA | Acylated derivative |

Alternative Synthetic Methods

Another reported approach involves the direct amination of thalidomide or related isoindoline-1,3-dione derivatives by reaction with ammonia or amines under elevated temperature conditions in solvents such as dimethyl sulfoxide (DMSO). This method facilitates the substitution of the nitro or other leaving groups on the aromatic ring with an amino group, yielding 5-amino derivatives.

Reaction Conditions and Optimization

- Catalysts: Pd/C is critical for the selective reduction of hydrazono groups to amino groups without affecting other sensitive moieties.

- Solvents: Ethyl acetate and acetonitrile are preferred for their compatibility with reaction intermediates and ease of removal.

- Temperatures: Controlled temperature ranges (45–55 °C for initial steps, 75–85 °C for hydrazono formation, and 0–20 °C for acylation) ensure high yield and stereochemical control.

- Acids: Trifluoroacetic acid and methanesulfonic acid play roles in catalysis and salt formation, respectively.

Advantages of the Described Processes

- Stereochemical Control: The stereochemistry of the final product can be partially controlled by choosing stereochemically pure starting materials such as 3-aminopiperidine-2,6-dione derivatives.

- Scalability: The processes are designed to be cost-effective and suitable for large-scale or commercial production.

- Purity: Conversion to stable salts (mesylate and hydrochloride) facilitates purification and handling.

Analytical and Purification Techniques

- Purification: Recrystallization and chromatographic techniques (e.g., reverse-phase HPLC) are employed to achieve high purity (≥95%) of the final compound.

- Characterization: Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography are standard for confirming structure and stereochemistry.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 3-aminopiperidine-2,6-dione derivatives, substituted furans |

| Key Solvents | Ethyl acetate, acetonitrile, DMSO |

| Catalysts/Reagents | Trifluoroacetic acid, Pd/C, methanesulfonic acid, hydrochloric acid, cyclopropanecarbonyl chloride, DIPEA |

| Temperature Ranges | 0–85 °C (step-dependent) |

| Reaction Types | Acid-catalyzed condensation, hydrazone formation, catalytic hydrogenation, acylation |

| Purification Methods | Recrystallization, chromatography (HPLC) |

| Product Forms | Mesylate salt, hydrochloride salt, acylated derivatives |

| Yield and Purity | High yield, purity ≥95% achievable |

Research Findings and Observations

- The reduction step using Pd/C and methanesulfonic acid is critical for converting hydrazono intermediates to amino derivatives with high selectivity and yield.

- Controlling the stereochemistry of the starting materials directly influences the stereochemical outcome of the final product, which is important for biological activity.

- The process avoids harsh conditions that could degrade sensitive functional groups, making it suitable for complex molecule synthesis.

Analyse Chemischer Reaktionen

Reaktionstypen: 5-Aminothalidomid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Nitro- oder Hydroxylaminderivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Derivate zu bilden.

Substitution: Die Aminogruppe kann an Substitutionsreaktionen mit verschiedenen Elektrophilen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Elektrophile wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Nitro- oder Hydroxylaminderivate.

Reduktion: Reduzierte Derivate mit verschiedenen funktionellen Gruppen.

Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is , with a molecular weight of approximately 273.24 g/mol . Its unique structure includes an amino group and a piperidinyl moiety, making it a versatile building block for synthesizing complex organic molecules. The compound's reactivity allows it to participate in various chemical reactions, including condensation and acylation .

Drug Discovery and Development

5-Amino-Thalidomide has gained prominence in drug discovery, particularly as an analog of thalidomide. Its structural similarities allow it to interact with biological targets effectively. The compound is being investigated for its potential applications in treating various conditions, including:

- Cancer : As a candidate for developing new anti-cancer therapies due to its ability to inhibit tumor growth.

- Autoimmune Diseases : Its immunomodulatory properties make it suitable for treating conditions like multiple myeloma and leprosy .

Proteolysis Targeting Chimera (PROTAC) Research

The compound serves as a ligand in PROTAC research, a novel approach that utilizes targeted protein degradation as a therapeutic strategy. This application is particularly promising for selectively eliminating disease-causing proteins .

Synthesis of Fine Chemicals

Due to its unique molecular structure, 5-Amino-Thalidomide is employed in the synthesis of fine chemicals and dyes. Its ability to act as an intermediate in chemical reactions facilitates the production of various organic compounds used across multiple industries .

Chemical Synthesis Processes

The compound's functionality allows it to be utilized in diverse chemical synthesis processes, including:

- Condensation Reactions : It can form new carbon-nitrogen bonds.

- Acylation Reactions : Useful in the introduction of acyl groups into molecules.

- Alkylation Reactions : Aids in adding alkyl groups to substrates .

Case Study 1: Anti-Cancer Development

Research has demonstrated that derivatives of 5-Amino-Thalidomide exhibit potent anti-cancer activity through mechanisms that involve apoptosis induction and cell cycle arrest. A study published in Bioorganic & Medicinal Chemistry Letters highlighted the efficacy of these derivatives against various cancer cell lines, showcasing their potential as therapeutic agents .

Case Study 2: PROTAC Applications

In a recent study focusing on PROTAC technology, researchers utilized 5-Amino-Thalidomide as a key component to target specific proteins for degradation. The results indicated significant advances in selectively degrading proteins associated with disease pathways, marking an important step forward in targeted therapy development .

Wirkmechanismus

5-Aminothalidomide exerts its effects by binding to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex. This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their ubiquitination and subsequent degradation. The compound’s mechanism of action involves the modulation of various molecular targets and pathways, including tumor necrosis factor (TNF), interleukin 6 (IL-6), and vascular endothelial growth factor (VEGF) .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Thalidomid: Die Stammverbindung von 5-Aminothalidomid, bekannt für ihre immunmodulatorischen und entzündungshemmenden Eigenschaften.

Lenalidomid: Ein Derivat von Thalidomid mit erhöhter Potenz und reduzierten Nebenwirkungen, das zur Behandlung von Multiplem Myelom eingesetzt wird.

Pomalidomid: Ein weiteres Thalidomidderivat mit starken Antikrebs-Eigenschaften, das zur Behandlung von Multiplem Myelom eingesetzt wird.

Einzigartigkeit: 5-Aminothalidomid ist einzigartig aufgrund seiner spezifischen Bindung an Cereblon und seiner Rolle als Zwischenprodukt bei der Synthese verschiedener therapeutischer Wirkstoffe. Seine Fähigkeit, mehrere molekulare Ziele und Pfade zu modulieren, macht es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und Medikamentenentwicklung .

Biologische Aktivität

5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, also known as compound 191732-76-0, has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article summarizes its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

- Molecular Formula : C₁₃H₁₁N₃O₄

- Molecular Weight : 273.24 g/mol

- CAS Number : 191732-76-0

- Structure : The compound features an isoindoline core with a 2-(2,6-dioxopiperidin-3-yl) substituent and an amino group at the 5-position.

Synthesis

The synthesis of 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves multi-step organic reactions. For instance, one method includes the reaction of 2-(2,6-dioxo-piperidin-3-yl)-4-nitroisoindoline with palladium catalysts under specific conditions to yield the desired product with notable purity levels .

Anti-Cancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-tumor effects. For example:

- Cell Growth Inhibition : In a study involving human breast cancer cell lines (MCF-7), compounds derived from 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline showed IC₅₀ values as low as 20.2 μM, indicating potent inhibitory effects on cell proliferation .

-

Mechanism of Action :

- Induction of Apoptosis : Treatment with these compounds led to increased levels of reactive oxygen species (ROS) and DNA damage markers (e.g., γ-H2AX), suggesting that they induce apoptosis through oxidative stress and DNA damage pathways .

- Cell Cycle Arrest : The compounds did not significantly alter the expression of key cell cycle regulators (Cyclin D and E), indicating that their primary mechanism may not involve direct cell cycle interference but rather apoptosis induction .

Immunomodulatory Effects

Beyond anti-cancer activity, 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline has been noted for its immunomodulatory properties:

- It enhances T-cell and natural killer (NK) cell-mediated immunity while inhibiting pro-inflammatory cytokine production (e.g., TNF-a and IL-6) in monocytes .

- This dual action positions the compound as a potential candidate for therapies targeting both cancer and immune modulation.

Study on Breast Cancer Cells

A detailed investigation into the effects of compound derivatives on MCF-7 cells revealed:

- LIVE/DEAD Assay Results : A dose-dependent increase in dead cells was observed when treated with higher concentrations of the compound (20 μM), confirming its cytotoxic effects .

- Apoptosis Analysis : Flow cytometry indicated significant late-stage apoptosis in treated cells compared to controls, further validating the compound's efficacy as an anti-cancer agent .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁N₃O₄ |

| Molecular Weight | 273.24 g/mol |

| CAS Number | 191732-76-0 |

| IC₅₀ in MCF-7 Cells | 20.2 μM |

| Mechanism | Induces apoptosis via ROS and DNA damage |

| Immunomodulatory Effects | Enhances T-cell activity; inhibits pro-inflammatory cytokines |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione with high purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) or coupling reactions are commonly employed, with purification via reverse-phase HPLC to achieve ≥95% purity. Reaction optimization can leverage computational tools (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation .

Q. How is the compound structurally characterized in academic research?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) for proton/environment mapping, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for 3D structural elucidation. For derivatives, FT-IR can validate functional groups like the dioxopiperidinyl moiety .

Q. What are the primary biological targets of this compound in enzyme inhibition studies?

- Methodological Answer : The compound engages E3 ubiquitin ligases, particularly cereblon (CRBN), due to its structural similarity to thalidomide analogs. In vitro assays (e.g., fluorescence polarization) quantify binding affinity, while cellular ubiquitination assays validate target degradation .

Advanced Research Questions

Q. How can researchers address contradictory data in PROTAC-mediated protein degradation studies using this compound?

- Methodological Answer : Contradictions may arise from variable linker lengths or differential E3 ligase engagement. Systematically test PEG-based linkers (e.g., Thalidomide-PEG5-NH2) to optimize ternary complex formation. Validate using biophysical assays (surface plasmon resonance, SPR) and cellular degradation efficiency screens .

Q. What computational strategies optimize the design of derivatives for enhanced cereblon binding affinity?

- Methodological Answer : Employ reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) combined with molecular docking to predict binding poses. Validate with molecular dynamics (MD) simulations and experimental X-ray crystallography of CRBN-ligand complexes .

Q. How can solubility challenges in in vivo models be resolved through structural modifications?

- Methodological Answer : Introduce hydrophilic groups (e.g., PEG chains or aminomethyl substituents) to improve aqueous solubility. For example, Thalidomide-PEG5-NH2 derivatives enhance bioavailability while retaining E3 ligase binding. Test solubility via shake-flask methods and in vitro permeability assays (e.g., Caco-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.